molecular formula C15H22O B12795667 Trichotheca-9,12-diene CAS No. 60769-55-3

Trichotheca-9,12-diene

Cat. No.: B12795667
CAS No.: 60769-55-3
M. Wt: 218.33 g/mol
InChI Key: FEBUUXWXLZUIGB-KBXIAJHMSA-N
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Description

Trichotheca-9,12-diene: is a sesquiterpenoid compound known for its complex structure and significant biological activity. It is a member of the trichothecene family, which includes various mycotoxins produced by fungi. These compounds are characterized by their potent biological activities, including immunomodulatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichotheca-9,12-diene involves multiple steps, including the formation of key intermediates and the use of specific reagents. One common method involves the use of β-ketoesters to prepare 1,3-bissilyloxyketene acetals, which are then subjected to various coupling reactions . The stereoselective synthesis of conjugated dienes, such as this compound, often relies on transition metal-catalyzed reactions and organocatalysis .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using optimized reaction pathways and industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions: Trichotheca-9,12-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups in its structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives of this compound, which exhibit different biological activities .

Scientific Research Applications

Chemistry: Trichotheca-9,12-diene is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound and its derivatives are studied for their immunomodulatory and anticancer properties. These compounds have shown potential in inhibiting cancer cell growth and modulating immune responses .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds .

Mechanism of Action

Trichotheca-9,12-diene exerts its effects through various molecular pathways. It interacts with cellular targets such as ribosomes, inhibiting protein synthesis and inducing apoptosis in cancer cells. The compound also modulates immune responses by affecting signaling pathways involved in cell survival and death .

Comparison with Similar Compounds

Uniqueness: Trichotheca-9,12-diene stands out due to its unique structure and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

60769-55-3

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1S,2R,7R,9R)-1,2,5-trimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-ene

InChI

InChI=1S/C15H22O/c1-10-5-7-15(4)13(9-10)16-12-6-8-14(15,3)11(12)2/h9,12-13H,2,5-8H2,1,3-4H3/t12-,13-,14+,15+/m1/s1

InChI Key

FEBUUXWXLZUIGB-KBXIAJHMSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)C

Canonical SMILES

CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)C

Origin of Product

United States

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